Pyridine, 2-azido-3-nitro-, 1-oxide

Description

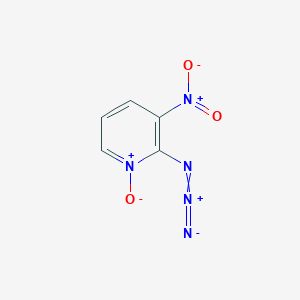

Pyridine, 2-azido-3-nitro-, 1-oxide is a substituted pyridine derivative characterized by three functional groups: an azido (-N₃) group at the 2-position, a nitro (-NO₂) group at the 3-position, and an N-oxide group at the 1-position. This compound combines electron-withdrawing substituents (nitro, N-oxide) with a reactive azido group, making it a unique candidate for applications in organic synthesis and medicinal chemistry.

Properties

CAS No. |

57097-37-7 |

|---|---|

Molecular Formula |

C5H3N5O3 |

Molecular Weight |

181.11 g/mol |

IUPAC Name |

2-azido-3-nitro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3N5O3/c6-8-7-5-4(10(12)13)2-1-3-9(5)11/h1-3H |

InChI Key |

SYNIUHOCGMAYIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])N=[N+]=[N-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and stability are influenced by its substituents. Key analogs for comparison include:

(a) Pyridine 1-oxide (CAS 694-59-7)

- Molecular formula: C₅H₅NO

- Molecular weight : 95.10 g/mol

- Key properties : Lacks azido and nitro groups; the N-oxide group enhances solubility in polar solvents and modifies electrophilic substitution patterns .

(b) 3-Methylpyridine 1-oxide (CAS 1003-73-2)

- Molecular formula: C₆H₇NO

- Molecular weight : 109.13 g/mol

- Key properties : Methyl substitution at the 3-position increases steric bulk but lacks the reactivity of azido/nitro groups .

(c) 12H-Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one

- Molecular formula : C₁₅H₈N₂O₂

- Molecular weight : 248.24 g/mol (M⁺)

- Key properties : Fused polycyclic structure synthesized via Skraup reactions; lacks azido groups but shares nitro-like electron-withdrawing effects in the pyridine ring .

Physical and Spectral Properties

Notes:

- The azido group in the target compound likely reduces thermal stability compared to non-azido analogs, necessitating cautious handling.

- Nitro and N-oxide groups would downfield-shift aromatic protons in NMR, as seen in related compounds (e.g., δ8.25 in ).

Q & A

Q. What are the common synthetic routes for preparing 2-azido-3-nitro-pyridine 1-oxide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. First, pyridine is oxidized to the N-oxide using peracids (e.g., peracetic acid) under controlled conditions to avoid over-oxidation . Next, nitration is performed at the 3-position using mixed acid (HNO₃/H₂SO₄) under low temperatures to ensure regioselectivity. Finally, the azide group is introduced via nucleophilic substitution at the 2-position using sodium azide (NaN₃) in a polar aprotic solvent like DMF . Safety protocols for handling azides (e.g., explosion risks) must be strictly followed .

Q. What spectroscopic techniques are recommended for characterizing 2-azido-3-nitro-pyridine 1-oxide?

- Methodological Answer :

- IR Spectroscopy : Identifies N-oxide (1250–1300 cm⁻¹), azide (~2100 cm⁻¹), and nitro groups (~1520 and 1350 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms substitution effects. The N-oxide group deshields adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for confirming the azide group’s presence .

Q. What are the key applications of pyridine N-oxides in medicinal chemistry research?

- Methodological Answer : Pyridine N-oxides serve as precursors for bioactive heterocycles. For example, their azido derivatives participate in click chemistry to generate triazoles, which are explored for antiviral and anticancer activity . The nitro group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to create libraries for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the presence of the azide and nitro groups influence the reactivity of pyridine 1-oxide derivatives in cycloaddition reactions?

- Methodological Answer : The electron-withdrawing nitro group stabilizes the transition state in Huisgen 1,3-dipolar cycloaddition, increasing reaction rates with alkynes. However, steric hindrance from the 3-nitro group may reduce regioselectivity. Computational modeling (DFT) is recommended to predict regiochemical outcomes . Experimental validation via HPLC-MS can resolve competing pathways .

Q. What are the challenges in maintaining the stability of 2-azido-3-nitro-pyridine 1-oxide under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Azides decompose exothermically above 60°C. Storage at –20°C in inert solvents (e.g., THF) is advised .

- Photoreactivity : Nitro groups sensitize the compound to UV light, leading to nitroso byproducts. Reactions should be conducted in amber glassware .

- Redox Sensitivity : The N-oxide moiety can undergo reduction (e.g., with LiAlH₄), requiring careful selection of reducing agents .

Q. How can copper-catalyzed methods be optimized for functionalizing 2-azido-3-nitro-pyridine 1-oxide?

- Methodological Answer : Copper(I) catalysts (e.g., CuBr) enhance azide-alkyne cycloaddition (CuAAC) efficiency. However, the nitro group may coordinate with copper, necessitating ligand screening (e.g., TBTA) to prevent catalyst poisoning . Reaction conditions (temperature, solvent polarity) must balance reactivity and stability. Kinetic studies via in situ IR or Raman spectroscopy are recommended to monitor intermediates .

Q. How do conflicting data on the regioselectivity of pyridine N-oxide nitration impact synthetic strategies?

- Methodological Answer : Discrepancies arise from competing nitration mechanisms (electrophilic vs. radical). Computational studies (e.g., Fukui function analysis) predict preferential nitration at the 3-position due to the N-oxide’s electron-donating resonance effects . Experimental validation using isotopically labeled substrates (¹⁵N-oxide) and NOESY NMR can resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.